

# Application Note: Solid-Phase Synthesis

## Protocol for H-Met-His-OH

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### Compound of Interest

Compound Name: *H-Met-His-OH*

Cat. No.: *B084391*

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## Abstract

This application note provides a detailed protocol for the synthesis of the dipeptide **H-Met-His-OH** using Fmoc-based solid-phase peptide synthesis (SPPS). The methodology covers all stages from resin preparation to final peptide cleavage and purification. This protocol is intended for researchers in peptide chemistry and drug development, offering a straightforward and reproducible method for the synthesis of a simple dipeptide, which can be adapted for more complex sequences.

## Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide synthesis, enabling the efficient and high-purity production of peptides for research and therapeutic applications. The Fmoc/tBu strategy is widely employed due to its use of a base-labile N $\alpha$ -protecting group (Fmoc) and acid-labile side-chain protecting groups, which allows for orthogonal protection and deprotection steps under mild conditions.<sup>[1]</sup> This application note details the synthesis of **H-Met-His-OH**, a dipeptide containing the amino acids Methionine and Histidine. Special consideration is given to the side-chain protection of Histidine and the cleavage conditions required to prevent the oxidation of Methionine.

## Synthesis Strategy

The synthesis of **H-Met-His-OH** is performed on a 2-chlorotrityl chloride resin, which allows for the cleavage of the final peptide with a free C-terminal carboxylic acid. The synthesis proceeds from the C-terminus to the N-terminus, starting with the attachment of Fmoc-His(Trt)-OH to the resin. The side chain of Histidine is protected with a Trityl (Trt) group to prevent side reactions during synthesis.[2] Methionine is typically used without side-chain protection.[2] The peptide chain is elongated by the sequential deprotection of the Fmoc group with piperidine and coupling of the next Fmoc-protected amino acid. Finally, the peptide is cleaved from the resin, and the His(Trt) side-chain protecting group is removed simultaneously using a trifluoroacetic acid (TFA)-based cleavage cocktail.

## Experimental Protocol

### Materials and Reagents

Category	Item	Grade
Resin	2-Chlorotrityl chloride resin, 100-200 mesh, 1% DVB	1.0-1.6 mmol/g loading
Amino Acids	Fmoc-His(Trt)-OH	Synthesis Grade
Fmoc-Met-OH	Synthesis Grade	
Coupling Reagent	HBTU (O-(Benzotriazol-1-yl)- N,N,N',N'-tetramethyluronium hexafluorophosphate)	Synthesis Grade
Base	DIPEA (N,N- Diisopropylethylamine)	Synthesis Grade
Deprotection Reagent	Piperidine	Synthesis Grade
Solvents	DMF (N,N-Dimethylformamide)	Peptide Synthesis Grade
DCM (Dichloromethane)	ACS Grade	
Diethyl Ether	Anhydrous	
Cleavage Reagents	TFA (Trifluoroacetic acid)	Reagent Grade
TIS (Triisopropylsilane)	Reagent Grade	
H <sub>2</sub> O	Deionized	
HPLC Solvents	Acetonitrile (ACN)	HPLC Grade

## Workflow Diagram



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Caption: Workflow for the solid-phase synthesis of **H-Met-His-OH**.

## Step-by-Step Protocol

### 1. Resin Preparation and First Amino Acid Loading (Fmoc-His(Trt)-OH)

- Place 100 mg of 2-chlorotrityl chloride resin (approx. 0.1 mmol) in a solid-phase synthesis vessel.
- Add 2 mL of DMF and allow the resin to swell for 30 minutes with gentle agitation.
- Drain the DMF.
- In a separate vial, dissolve Fmoc-His(Trt)-OH (2 eq, 0.2 mmol, 124 mg) and DIPEA (4 eq, 0.4 mmol, 70  $\mu$ L) in 2 mL of DCM.
- Add the amino acid solution to the resin and agitate for 2 hours at room temperature.
- Drain the solution and wash the resin with DCM (3 x 2 mL) and DMF (3 x 2 mL).

### 2. Fmoc Deprotection

- Add 2 mL of 20% piperidine in DMF to the resin.
- Agitate for 5 minutes and drain.
- Add another 2 mL of 20% piperidine in DMF and agitate for 15 minutes.
- Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL).

### 3. Coupling of the Second Amino Acid (Fmoc-Met-OH)

- In a separate vial, dissolve Fmoc-Met-OH (2 eq, 0.2 mmol, 74 mg) and HBTU (1.9 eq, 0.19 mmol, 72 mg) in 1.5 mL of DMF.
- Add DIPEA (4 eq, 0.4 mmol, 70  $\mu$ L) to the solution and allow it to pre-activate for 2 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the reaction mixture for 1-2 hours at room temperature.

- Drain the coupling solution and wash the resin with DMF (5 x 2 mL).

#### 4. Final Fmoc Deprotection

- Repeat the Fmoc deprotection step as described in section 2.
- After the final DMF washes, wash the resin with DCM (3 x 2 mL) and dry under vacuum for 30 minutes.

#### 5. Cleavage and Deprotection

- Prepare a cleavage cocktail of TFA/TIS/H<sub>2</sub>O (95:2.5:2.5, v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
- Add 2 mL of the cleavage cocktail to the dried peptide-resin.
- Agitate gently for 2 hours at room temperature. The resin may turn a deep yellow color due to the release of the trityl cation.<sup>[3]</sup>
- Filter the resin and collect the filtrate into a cold 15 mL centrifuge tube.
- Wash the resin with an additional 0.5 mL of TFA and combine the filtrates.
- Precipitate the crude peptide by adding the TFA solution dropwise to 10 mL of cold diethyl ether. A white precipitate should form.
- Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold diethyl ether two more times.
- Dry the crude peptide pellet under vacuum.

## Data and Analysis

### Purification

The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Parameter	Value
Column	C18, 5 $\mu$ m, 4.6 x 250 mm
Mobile Phase A	0.1% TFA in H <sub>2</sub> O
Mobile Phase B	0.1% TFA in Acetonitrile (ACN)
Gradient	5-30% B over 25 minutes
Flow Rate	1.0 mL/min
Detection	UV at 220 nm
Expected Retention Time	10-15 minutes

## Characterization

The identity and purity of the final product are confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS).

Analysis	Expected Result
Purity (by HPLC)	>95%
Molecular Weight (Calculated)	288.35 g/mol
Mass (ESI-MS) [M+H] <sup>+</sup>	289.1 m/z

## Conclusion

This application note provides a comprehensive and reproducible protocol for the synthesis of **H-Met-His-OH** via Fmoc-SPPS. The described methodology, including the use of a Trt protecting group for Histidine and a specific cleavage cocktail to preserve the integrity of Methionine, can be reliably used by researchers to obtain high-purity dipeptide. This protocol serves as a foundational method that can be adapted for the synthesis of more complex peptide sequences.

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